

Application Note: Scalable Process Development for the Ticagrelor Chloroketone Intermediate

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Compound of Interest

Compound Name:	1-chloro-3-(3,5-difluorophenyl)propan-2-one
CAS No.:	1221343-06-1
Cat. No.:	B6167821

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Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Process Protocol

Introduction & Mechanistic Causality

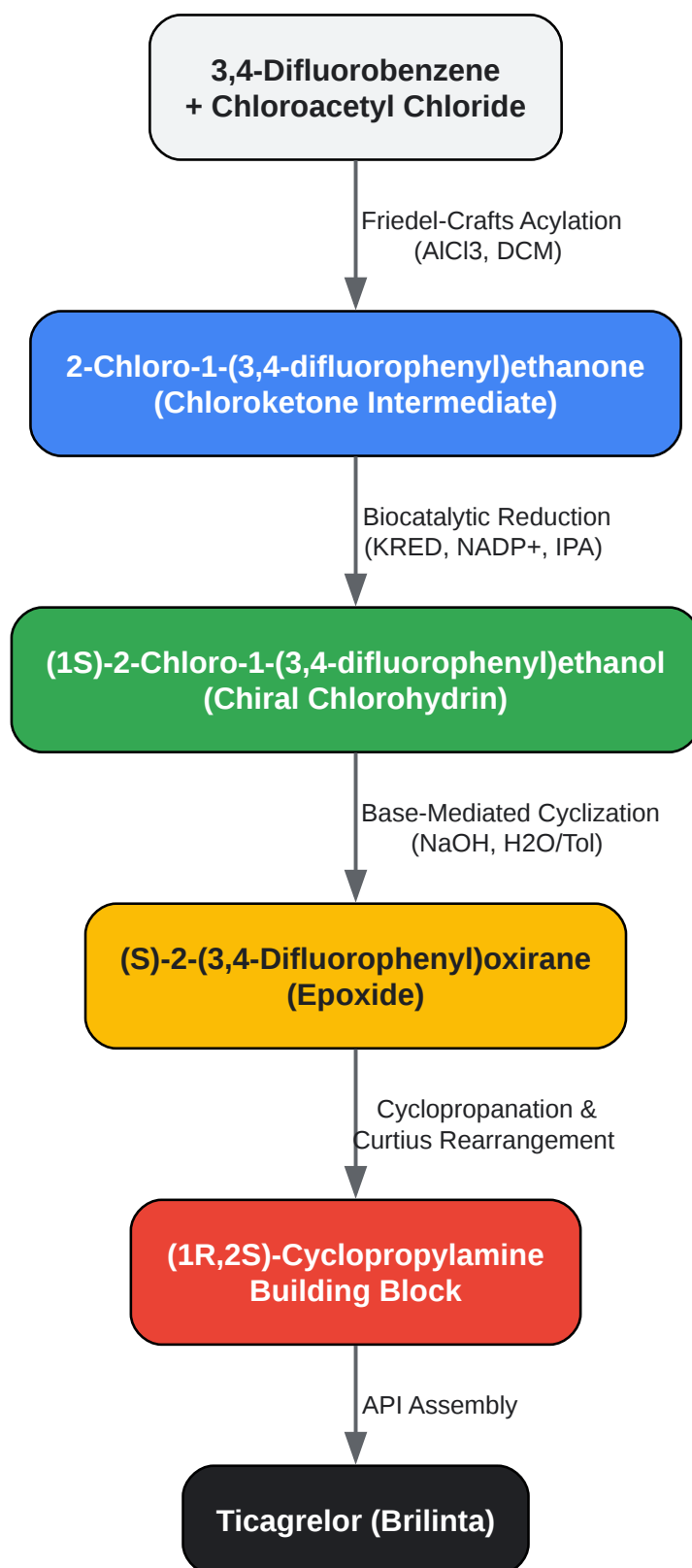
Ticagrelor (Brilinta) is a highly potent, reversibly binding P2Y₁₂ receptor antagonist used globally for the prevention of thrombotic events in acute coronary syndromes^[1]. The pharmacological efficacy of Ticagrelor relies heavily on the spatial orientation of its (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.

From a retrosynthetic perspective, the most scalable and atom-economical route to this chiral cyclopropylamine traces back to an enantiopure chlorohydrin: (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. The immediate upstream precursor to this chlorohydrin is the chloroketone intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone.

Historically, the asymmetric reduction of this chloro-ketone relied on stoichiometric chiral reducing agents (e.g., DIP-Cl) or transition-metal-catalyzed hydrogenation (e.g., Ru-BINAP). These legacy methods suffer from poor volumetric productivity, heavy metal contamination, and high Environmental Factors (E-factors). Modern industrial processes have successfully pivoted to biocatalysis. By utilizing engineered Ketoreductases (KREDs), process chemists can achieve >99.9% enantiomeric excess (ee) at massive substrate loadings (up to 500 g/L), fundamentally transforming the scalability of the Ticagrelor API[2][3].

This Application Note details the end-to-end scalable synthesis of the chloro-ketone intermediate and its subsequent biocatalytic reduction, highlighting the causality behind critical process parameters.

Retrosynthetic Workflow Visualization



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Caption: Synthetic workflow from 3,4-difluorobenzene to Ticagrelor via the chloroketone intermediate.

Upstream Chemical Synthesis: Preparation of the Chloroketone

The synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone is achieved via a Friedel-Crafts acylation of 3,4-difluorobenzene.

Causality & Design: Aluminum chloride (AlCl_3) is selected as the Lewis acid due to its strong electrophilic activation of chloroacetyl chloride. The reaction must be initiated at low temperatures (0–5 °C) to control the highly exothermic formation of the acylium ion and to prevent polyacylation. Once the electrophile is fully formed, the reaction is warmed to room temperature to drive the conversion of the deactivated difluoro-aromatic ring.

Protocol 1: Scalable Friedel-Crafts Acylation

- **Reactor Preparation:** Purge a jacketed glass reactor with N_2 . Charge with anhydrous Dichloromethane (DCM, 10 vol) and AlCl_3 (1.2 eq). Cool the suspension to 0 °C.
- **Electrophile Activation:** Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete acylium ion formation.
- **Substrate Addition:** Slowly dose 3,4-difluorobenzene (1.0 eq) into the reactor over 1 hour.
- **Reaction Maturation:** Warm the reactor to 20–25 °C and agitate for 4 hours.
- **Quench & Extraction:** Carefully transfer the reaction mass into a separate vessel containing crushed ice and 1M HCl (to dissolve aluminum salts and prevent emulsion). Separate the organic layer, wash with saturated NaHCO_3 , and dry over Na_2SO_4 .
- **Crystallization:** Concentrate the DCM under reduced pressure and crystallize the crude product from hexanes to yield the chloroketone as a pale yellow solid.

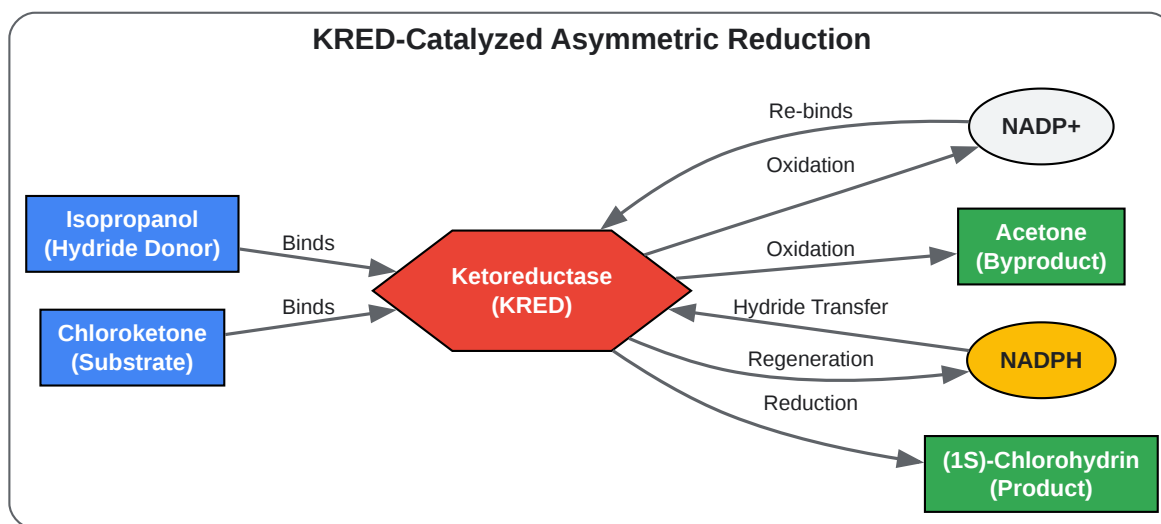
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Self-Validation Checkpoint: Perform GC-MS to confirm the product mass (m/z 190.5). Utilize $^1\text{H-NMR}$ to verify regioselectivity; the presence of a distinct singlet at ~ 4.6 ppm confirms the intact $-\text{CH}_2\text{Cl}$ group, and the aromatic splitting pattern will confirm acylation at the 1-position relative to the fluorines.

Core Scalable Workflow: Biocatalytic Asymmetric Reduction

The reduction of the chloroketone to (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol is the most critical stereogenic step. Engineered Ketoreductases (e.g., ChKRED20 from *Chryseobacterium* sp. or optimized industrial variants) are utilized to achieve perfect stereocontrol[3][4].

Causality & Design: Isopropanol (IPA) is strategically used as both a co-solvent and a sacrificial hydride donor. The KRED enzyme transfers a hydride from the NADPH cofactor to the re-face of the ketone. The oxidized cofactor (NADP^+) is immediately regenerated back to NADPH by oxidizing IPA to acetone. By continuously removing the volatile acetone via a nitrogen sweep, Le Chatelier's principle drives the thermodynamic equilibrium entirely to the product side, enabling massive substrate loadings (500 g/L)[2].



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Caption: KRED-catalyzed asymmetric reduction cycle with in situ NADPH cofactor regeneration via isopropanol.

Protocol 2: 500 g/L Scale-Up Bioreduction

- **Buffer Preparation:** Prepare a 100 mM Potassium Phosphate buffer and strictly adjust to pH 7.0. Causality Note: Maintaining a neutral pH is critical; basic conditions will trigger the premature, spontaneous cyclization of the chlorohydrin product into an epoxide, ruining the batch.
- **Enzyme & Cofactor Loading:** To a bioreactor, add the buffer and Isopropanol in a 70:30 v/v ratio. Charge NADP⁺ (0.1 wt% relative to substrate) and the engineered KRED powder (1.0 wt%). Agitate at 150 rpm until fully dissolved.
- **Substrate Dosing:** Add 2-chloro-1-(3,4-difluorophenyl)ethanone to achieve a final substrate concentration of 500 g/L[2].
- **Reaction Execution:** Heat the reactor to 30 °C. Increase agitation to 300 rpm to ensure adequate mass transfer in the biphasic slurry system. Apply a gentle headspace Nitrogen

sweep to continuously strip the acetone byproduct.

- **Downstream Processing:** After 18–24 hours, extract the aqueous suspension with Methyl tert-butyl ether (MTBE) (2 x 3 volumes). Separate the organic phase, dry over MgSO₄, and concentrate to yield the (1S)-chlorohydrin.

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Self-Validation Checkpoint: Analyze the organic phase via Chiral HPLC (Chiralpak IC column, Hexane/IPA 90:10, 1.0 mL/min, UV 250 nm). The (1S)-enantiomer should elute with >99.9% ee. Conversion must be >99% before extraction to prevent downstream purification bottlenecks.

Process Metrics: Chemical vs. Biocatalytic Reduction

The transition to a biocatalytic framework provides massive improvements in process safety, environmental impact, and product purity. The data below summarizes the leap in efficiency.

Process Parameter	Chemical Reduction (Ru-BINAP / DIP-CI)	Biocatalysis (Engineered KRED)
Catalyst Loading	0.5 – 1.0 mol% (Heavy Metal/Boron)	1.0 wt% (Biodegradable Enzyme)
Substrate Concentration	< 100 g/L	Up to 500 g/L
Enantiomeric Excess (ee)	92 – 95%	> 99.9%
Reaction Temperature	50 – 60 °C	30 °C
Environmental Factor (E-factor)	> 50	< 10
Downstream Processing	Complex (Metal Scavenging required)	Simple (Liquid-Liquid Extraction)

Downstream Progression to Ticagrelor

Once the enantiopure (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol is isolated, it is subjected to a base-mediated cyclization (using NaOH in a biphasic water/toluene system) to yield (S)-2-(3,4-difluorophenyl)oxirane. This epoxide is subsequently opened and cyclopropanated via a Horner-Wadsworth-Emmons (HWE) reagent, followed by a Curtius rearrangement to yield the final (1R,2S)-cyclopropylamine intermediate required for Ticagrelor API assembly[1][5].

References

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